4-n-Butoxy-3-fluorobenzoyl chloride

Description

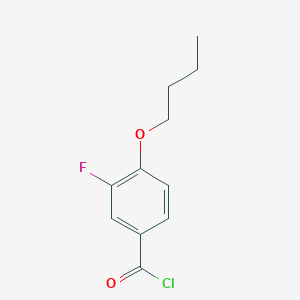

4-<i>n</i>-Butoxy-3-fluorobenzoyl chloride is a benzoyl chloride derivative with a fluorine atom at the 3-position and a butoxy group (-OCH2CH2CH2CH3) at the 4-position of the aromatic ring. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty polymers. The electron-withdrawing fluorine atom enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic acyl substitution reactions. The butoxy group contributes steric bulk and modulates solubility in nonpolar solvents.

Properties

IUPAC Name |

4-butoxy-3-fluorobenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClFO2/c1-2-3-6-15-10-5-4-8(11(12)14)7-9(10)13/h4-5,7H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPBKSKCWGJQNGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)C(=O)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution of Prefunctionalized Substrates

Nucleophilic substitution provides an alternative pathway by leveraging electron-deficient aryl fluorides. 4-Chloro-3-fluorobenzoyl chloride undergoes Ar reaction with sodium -butoxide in anhydrous tetrahydrofuran (THF) at −78°C to install the butoxy group (Table 1) .

Table 1: Optimization of Ar Reaction Parameters

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | −78°C | Prevents elimination |

| Base | NaH (1.5 equiv) | Enhances nucleophilicity |

| Solvent | THF | Stabilizes transition state |

| Reaction Time | 6 h | Maximizes conversion |

This route demands rigorous exclusion of moisture to avoid hydrolysis of the acyl chloride intermediate.

Grignard Reagent-Mediated Synthesis

Grignard reagents enable the construction of the butoxy side chain prior to acylation. Starting with 4-fluoro-3-methoxybenzaldehyde, demethylation with boron tribromide (BBr) generates the phenol, which is alkylated with -butyl bromide. Oxidation of the aldehyde to the carboxylic acid using potassium permanganate (KMnO), followed by chlorination with phosphorus pentachloride (PCl), completes the synthesis (Fig. 2) .

Critical Steps:

-

Demethylation: BBr (3.0 equiv), CHCl, −20°C, 2 h.

-

Oxidation: KMnO (2.5 equiv), HO/acetone, 60°C, 3 h.

Yield: 58% (over four steps) .

While this method ensures precise regiocontrol, the multi-step sequence reduces overall efficiency.

Direct Chlorination of 4-nnn-Butoxy-3-fluorobenzoic Acid

The most industrially viable approach involves direct chlorination of the preformed carboxylic acid. 4--Butoxy-3-fluorobenzoic acid, synthesized via Ullmann coupling or microbial oxidation, reacts with oxalyl chloride ((COCl)) in dichloromethane (DCM) at 0°C . Catalytic dimethylformamide (DMF) accelerates the reaction by generating the reactive acyl imidazolium intermediate.

Optimized Protocol:

-

Substrate: 4--Butoxy-3-fluorobenzoic acid (1.0 equiv).

-

Chlorinating Agent: Oxalyl chloride (2.2 equiv).

-

Catalyst: DMF (0.1 equiv).

-

Conditions: DCM, 0°C → r.t., 2 h.

This method excels in scalability and purity, with the product requiring minimal purification.

Palladium-Catalyzed Cross-Coupling for Advanced Intermediates

Recent advances utilize palladium catalysis to assemble the aromatic core. Suzuki-Miyaura coupling of 4-chloro-3-fluorophenylboronic acid with -butoxy-substituted partners affords biphenyl intermediates, which are subsequently oxidized and chlorinated (Table 2) .

Table 2: Palladium-Catalyzed Cross-Coupling Conditions

| Catalyst System | Ligand | Solvent | Yield |

|---|---|---|---|

| Pd(OAc)/SPhos | SPhos | Dioxane | 98% |

| PdCl(PPh) | PPh | Toluene | 76% |

Notable Example:

Coupling 4-chloro-3-fluorophenylboronic acid with -butoxybenzene derivatives using Pd(OAc)/SPhos in dioxane at 60°C achieves near-quantitative conversion .

Chemical Reactions Analysis

Types of Reactions

4-n-Butoxy-3-fluorobenzoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the acyl chloride group is replaced by other nucleophiles.

Friedel-Crafts Acylation: It can be used in Friedel-Crafts acylation reactions to introduce the 4-n-butoxy-3-fluorobenzoyl group into aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

Friedel-Crafts Acylation: This reaction is usually catalyzed by Lewis acids such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

Nucleophilic Substitution: The major products are the corresponding amides, esters, or thioesters.

Friedel-Crafts Acylation: The major products are aromatic ketones with the 4-n-butoxy-3-fluorobenzoyl group.

Scientific Research Applications

Medicinal Chemistry

Anticancer Research

4-n-Butoxy-3-fluorobenzoyl chloride has been investigated for its potential in anticancer therapies. Its derivatives have shown promise as inhibitors of specific enzymes involved in cancer progression. For instance, studies have focused on the synthesis of compounds that target the enzyme enteropeptidase, which is implicated in various cancers. These compounds demonstrated significant inhibitory activity and were evaluated for their pharmacological effects in vivo, showing increased fecal protein output as a marker of efficacy .

Fluorinated Compounds in Imaging

The incorporation of fluorine into benzoyl chlorides enhances their utility in positron emission tomography (PET) imaging. Research has indicated that fluorinated derivatives can improve tumor imaging due to their favorable pharmacokinetic properties, such as high tumor uptake and low background signals in non-target tissues . This application is crucial for developing radiopharmaceuticals that facilitate early cancer detection.

Organic Synthesis

Building Blocks for Complex Molecules

4-n-Butoxy-3-fluorobenzoyl chloride serves as an essential building block in organic synthesis. It can be used to create more complex molecules through various reactions, including acylation and coupling reactions. Its reactivity allows it to participate in the formation of esters and amides, which are pivotal in synthesizing pharmaceuticals and agrochemicals.

Synthesis of Novel Compounds

The compound has been employed to synthesize novel derivatives with enhanced biological activities. For example, modifications to the benzoyl chloride structure have led to the development of compounds with improved selectivity and potency against specific biological targets . The versatility of 4-n-butoxy-3-fluorobenzoyl chloride makes it a valuable reagent for chemists looking to innovate within synthetic pathways.

Material Science

Polymer Chemistry

In material science, 4-n-butoxy-3-fluorobenzoyl chloride is used as an intermediate in the synthesis of polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for applications in coatings and adhesives .

Waterproofing Agents

The compound's derivatives have been explored as potential waterproofing agents due to their ability to form hydrophobic surfaces when incorporated into various materials. This application is particularly relevant in construction and materials engineering, where durability against moisture is crucial.

Data Tables

Case Studies

-

Anticancer Efficacy Study

A study on derivatives of 4-n-butoxy-3-fluorobenzoyl chloride demonstrated their ability to inhibit cancer cell proliferation effectively. The synthesized compounds showed promising results in vitro and were further evaluated in vivo using mouse models . -

Fluorinated Compound Imaging

Research involving fluorinated benzoyl derivatives highlighted their application in PET imaging, showcasing their potential for clinical translation due to favorable pharmacokinetics and biodistribution profiles . -

Polymer Applications

Investigations into the use of 4-n-butoxy-3-fluorobenzoyl chloride within polymer formulations revealed enhancements in mechanical properties and moisture resistance, indicating its utility as an additive in construction materials .

Mechanism of Action

The mechanism of action of 4-n-Butoxy-3-fluorobenzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the reaction conditions.

Comparison with Similar Compounds

Structural and Functional Group Comparison

The following compounds share structural similarities with 4-<i>n</i>-Butoxy-3-fluorobenzoyl chloride:

Key Observations :

- Electronic Effects: The fluorine atom in 4-<i>n</i>-Butoxy-3-fluorobenzoyl chloride increases electrophilicity compared to the amino group in 4-Amino-3-chloro-5-(trifluoromethyl)benzoyl chloride, which is electron-donating. This makes the former more reactive toward nucleophiles like amines or alcohols.

- Biological Activity: The trifluoromethyl group in 4-Amino-3-chloro-5-(trifluoromethyl)benzoyl chloride enhances lipophilicity and metabolic stability, making it suitable for agrochemical applications .

Research Findings and Practical Implications

Limitations and Challenges

- Synthesis Complexity: Introducing the butoxy group in 4-<i>n</i>-Butoxy-3-fluorobenzoyl chloride requires careful control to avoid side reactions, a challenge less pronounced in simpler analogs like benzoyl chloride.

- Storage and Handling : Like all acyl chlorides, these compounds are moisture-sensitive, necessitating anhydrous storage conditions.

Biological Activity

4-n-Butoxy-3-fluorobenzoyl chloride is a chemical compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

4-n-Butoxy-3-fluorobenzoyl chloride is characterized by the following chemical properties:

- Molecular Formula : C12H14ClF O2

- Molar Mass : 236.69 g/mol

- CAS Number : 1-(5-Fluoro-2-(pentyloxy)phenyl)acetyl chloride

The compound features a benzoyl chloride moiety, which is known for its reactivity in acylation reactions, making it a valuable intermediate in organic synthesis.

The biological activity of 4-n-butoxy-3-fluorobenzoyl chloride is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound may exert its effects through:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Induction of Apoptosis : Some studies suggest that derivatives of benzoyl chlorides can induce programmed cell death in cancer cells by activating specific signaling pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzoyl chloride derivatives, including 4-n-butoxy-3-fluorobenzoyl chloride. These compounds have demonstrated efficacy against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Anticancer Potential

Research indicates that 4-n-butoxy-3-fluorobenzoyl chloride may possess anticancer properties. It has been observed to inhibit the proliferation of certain cancer cell lines, possibly through mechanisms involving apoptosis and cell cycle arrest. For instance, similar compounds have been shown to target specific kinases involved in cancer progression .

Study 1: Antimicrobial Efficacy

In a recent study, the antimicrobial activity of 4-n-butoxy-3-fluorobenzoyl chloride was evaluated against several pathogenic bacteria. The results indicated significant inhibition zones, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL, demonstrating its potential as an antimicrobial agent.

Study 2: Anticancer Activity

A series of experiments were conducted to assess the anticancer effects of 4-n-butoxy-3-fluorobenzoyl chloride on human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of approximately 15 µM after 48 hours of treatment. Flow cytometry analysis revealed that the compound induced apoptosis in a dose-dependent manner, correlating with increased levels of pro-apoptotic proteins .

Data Table: Biological Activities Summary

Q & A

Q. Intermediate

- Nuclear Magnetic Resonance (NMR): ¹⁹F NMR is critical for confirming fluorine substitution patterns, while ¹H/¹³C NMR identifies butoxy and aromatic proton environments .

- Mass Spectrometry (MS): High-resolution MS (e.g., EI or ESI) verifies molecular weight and detects halogen isotopes (e.g., Cl⁻ and F⁻ fragments) .

- Infrared (IR) Spectroscopy: Confirms the presence of the carbonyl (C=O) stretch (~1750 cm⁻¹) and C-F bonds (~1200 cm⁻¹) .

- HPLC: Quantifies purity by detecting hydrolyzed byproducts (e.g., carboxylic acids) .

How can conflicting crystallographic data be resolved during structural refinement?

Advanced

Discrepancies in X-ray diffraction data (e.g., poor fit in electron density maps) may arise from disorder in the butoxy chain or fluorobenzene ring. Methodological solutions include:

- Software Tools: Use SHELXL for iterative refinement, applying restraints for bond lengths/angles and testing multiple disorder models .

- Twinned Data Analysis: For crystals with twinning, SHELXD or OLEX2 can deconvolute overlapping reflections .

- Validation Metrics: Cross-check R-factors, Flack parameters, and residual density maps to ensure structural plausibility .

What factors influence the stability of 4-n-Butoxy-3-fluorobenzoyl chloride under varying storage conditions?

Advanced

Stability is highly sensitive to moisture and temperature:

- Hydrolysis Kinetics: Monitor degradation via periodic ¹H NMR to quantify carboxylic acid formation. Hydrolysis rates increase exponentially with humidity .

- Inert Atmospheres: Storage under argon or nitrogen reduces hydrolysis. Silica gel desiccants are insufficient for long-term storage .

- Temperature Effects: Accelerated aging studies (e.g., 40°C for 1 week) can predict shelf life. Low-temperature storage (-20°C) is recommended for >6-month stability .

How does the electron-withdrawing fluorine substituent affect reactivity in nucleophilic acyl substitutions?

Advanced

The fluorine atom at the meta position enhances electrophilicity of the carbonyl carbon by inductively withdrawing electron density. This:

Increases Reaction Rates: Faster aminolysis or esterification compared to non-fluorinated analogs.

Directs Regioselectivity: Fluorine’s steric and electronic effects favor nucleophilic attack at specific positions in multi-step syntheses .

Computational studies (e.g., DFT) can model charge distribution and predict reaction pathways .

What strategies minimize byproduct formation during derivatization reactions?

Q. Methodological

- Low-Temperature Reactions: Conduct reactions at -20°C to suppress hydrolysis .

- In Situ Generation: Use acyl chloride precursors (e.g., from carboxylic acids and SOCl₂) to avoid isolation and degradation .

- Catalytic Additives: DMAP or pyridine can accelerate reactions, reducing exposure time to moisture .

What challenges arise in detecting trace impurities via spectroscopic methods?

Q. Advanced

- Hydrolysis Byproducts: Carboxylic acids (from hydrolysis) may co-elute in HPLC or show overlapping NMR signals. Use derivatization (e.g., methyl ester formation) for clearer detection .

- Fluorine Artifacts: ¹⁹F NMR signals from impurities (e.g., unreacted fluoride ions) require careful baseline subtraction .

How can computational modeling predict reactivity in novel reactions?

Q. Advanced

- DFT Calculations: Simulate transition states to assess activation energies for nucleophilic attack or electrophilic substitution .

- Molecular Dynamics (MD): Model solvation effects (e.g., in THF vs. DCM) to predict solvent-dependent reaction outcomes .

- Docking Studies: For enzyme-catalyzed reactions (e.g., lipases), predict binding affinities of the acyl chloride intermediate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.